diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is found in many biologically active compounds, such as antimicrobial, antiviral, and antitumor drugs . .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the formation of certain bacterial capsules .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed due to their planar structure and ability to form hydrogen bonds .
Biological Activity
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (referred to as DBTHD) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DBTHD is characterized by a complex structure that includes:
- Thieno[2,3-c]pyridine core : This bicyclic structure is known for various biological activities.
- Benzo[d]thiazole moiety : This component is associated with antimicrobial and anticancer properties.
- Dicarboxylate functional groups : These enhance solubility and bioactivity.
The molecular formula for DBTHD is C20H18N2O4S, and its molecular weight is approximately 378.43 g/mol.
Antiviral Activity
DBTHD has shown promising antiviral properties. A study highlighted its efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating potential as an antiviral agent. The compound's mechanism involves inhibition of viral replication pathways, possibly through interference with viral DNA synthesis .
Anticancer Properties
Research indicates that compounds similar to DBTHD exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d]thiazole group have been evaluated for their ability to inhibit cell proliferation in human cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties for DBTHD-like compounds. The presence of the thieno[2,3-c]pyridine structure has been linked to neuroprotection in models of ischemia/reperfusion injury. These compounds demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
The biological activity of DBTHD can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and tumor progression.
- Modulation of Signaling Pathways : It could modulate pathways related to apoptosis and cell survival.
- Antioxidant Properties : By scavenging ROS, DBTHD may protect cells from oxidative damage.
Case Study 1: Antiviral Efficacy
A series of experiments demonstrated that DBTHD effectively inhibited HSV replication in vitro. The compound was tested at various concentrations, revealing an IC50 value indicating potent antiviral activity comparable to standard antiviral drugs .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa, MCF-7), DBTHD exhibited significant growth inhibition with an IC50 value lower than many existing chemotherapeutic agents. The study concluded that the compound induces apoptosis through mitochondrial pathways .
Summary of Biological Activities
Properties
IUPAC Name |
diethyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-28-20(26)17-13-7-8-24(21(27)29-4-2)10-16(13)31-19(17)23-18(25)12-5-6-14-15(9-12)30-11-22-14/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZTCBIWZCWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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